

solubility and stability of rac-MF-094 in different solvents

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Compound of Interest

Compound Name: *rac-MF-094*

Cat. No.: *B15585587*

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Solubility and Stability of rac-MF-094: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

rac-MF-094 is the racemic mixture of MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30) with an IC₅₀ of 120 nM.^[1] As a deubiquitinase, USP30 plays a significant role in various cellular processes, including the regulation of mitophagy and the activation of the NLRP3 inflammasome.^{[2][3]} The inhibition of USP30 by MF-094 has been shown to increase protein ubiquitination and accelerate mitophagy.^[1] This guide provides a comprehensive overview of the available solubility and stability data for MF-094, the active enantiomer of **rac-MF-094**, along with general experimental protocols for determining these properties for novel small molecules. Additionally, it outlines the key signaling pathways associated with USP30, the molecular target of **rac-MF-094**.

Solubility of MF-094

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. While specific quantitative solubility data for

rac-MF-094 across a wide range of solvents is not extensively available in the public domain, information for the active enantiomer, MF-094, provides valuable insights.

Quantitative Solubility Data for MF-094

The following table summarizes the known solubility of MF-094 in Dimethyl Sulfoxide (DMSO), a common solvent for initial in vitro screening and stock solution preparation.

Solvent	Concentration	Notes
DMSO	50 mM	
DMSO	125 mg/mL (233.34 mM)	Requires sonication. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. [1]
DMSO	2 mg/mL	Clear solution.

Formulation Protocols for In Vivo Studies

For pre-clinical research, MF-094 has been formulated for administration through various routes. These protocols provide practical guidance on preparing solutions and suspensions for animal studies.

- **SBE- β -CD Formulation (for clear solution):** A stock solution of MF-094 in DMSO (50.0 mg/mL) can be diluted with a 20% solution of Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) in saline to achieve a final concentration of ≥ 5 mg/mL.[\[1\]](#) The saturation of this solution is unknown.[\[1\]](#)
- **PEG300/Tween-80 Formulation (for suspension):** For oral and intraperitoneal injections, a suspended solution of 2.08 mg/mL can be prepared.[\[1\]](#) This involves diluting a 20.8 mg/mL DMSO stock solution with PEG300, followed by the addition of Tween-80 and saline.[\[1\]](#)
- **Corn Oil Formulation (for clear solution):** A clear solution of ≥ 2.08 mg/mL can be obtained by diluting a 20.8 mg/mL DMSO stock solution with corn oil.[\[1\]](#) It is advised to use this formulation cautiously for dosing periods exceeding half a month.[\[1\]](#)

- Saline Formulation for Lateral Ventricular Injection: For direct brain administration, MF-094 has been dissolved in 5% DMSO and then diluted with saline.[4]

Stability of MF-094

The chemical stability of a compound is crucial for ensuring the accuracy and reproducibility of experimental results and for determining its shelf-life.

Storage of Stock Solutions

Proper storage of stock solutions is essential to maintain the integrity of the compound. For MF-094, the following storage conditions are recommended for solutions prepared in DMSO:

Storage Temperature	Shelf Life
-80°C	2 years[1]
-20°C	1 year[1]

Currently, there is no publicly available data on the stability of **rac-MF-094** in various formulation vehicles or under stressed conditions such as exposure to different pH values, elevated temperatures, or light.

Experimental Protocols

For researchers seeking to conduct more detailed solubility and stability studies on **rac-MF-094**, the following general experimental protocols can be adapted.

Solubility Determination: Shake-Flask Method

The shake-flask method is a gold standard for determining equilibrium solubility.

- Preparation: Add an excess amount of **rac-MF-094** to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile).
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- **Phase Separation:** Separate the undissolved solid from the solution by centrifugation or filtration.
- **Quantification:** Analyze the concentration of **rac-MF-094** in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Stability Assessment: Forced Degradation Studies

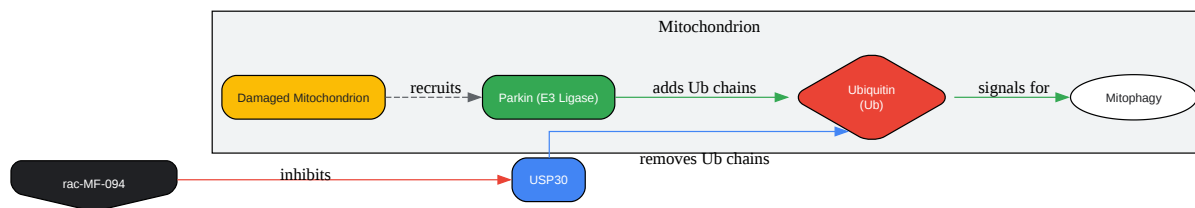
Forced degradation studies are performed to identify potential degradation products and to understand the compound's stability profile under stress conditions.

- **Sample Preparation:** Prepare solutions of **rac-MF-094** in the desired solvents or formulation buffers.
- **Stress Conditions:** Expose the solutions to various stress conditions, including:
 - **Acidic and Basic Hydrolysis:** Adjust the pH of the solution with acid (e.g., HCl) and base (e.g., NaOH) and incubate at a specific temperature.
 - **Oxidation:** Treat the solution with an oxidizing agent (e.g., H₂O₂).
 - **Thermal Stress:** Incubate the solution at elevated temperatures (e.g., 40°C, 60°C).
 - **Photostability:** Expose the solution to UV and visible light.
- **Time Points:** Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- **Analysis:** Analyze the samples using a stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and detect any degradation products.

Signaling Pathways and Experimental Workflows

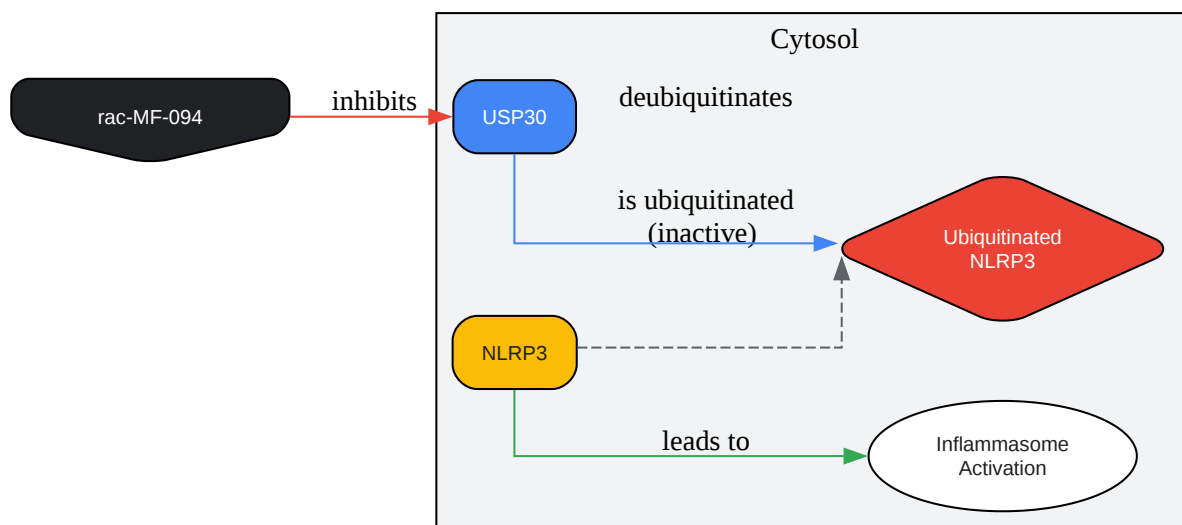
USP30 and its Role in Cellular Pathways

rac-MF-094 targets USP30, a deubiquitinase that has been implicated in several key signaling pathways. The diagrams below illustrate the role of USP30 in mitophagy and NLRP3 inflammasome activation, as well as a general workflow for solubility and stability testing.



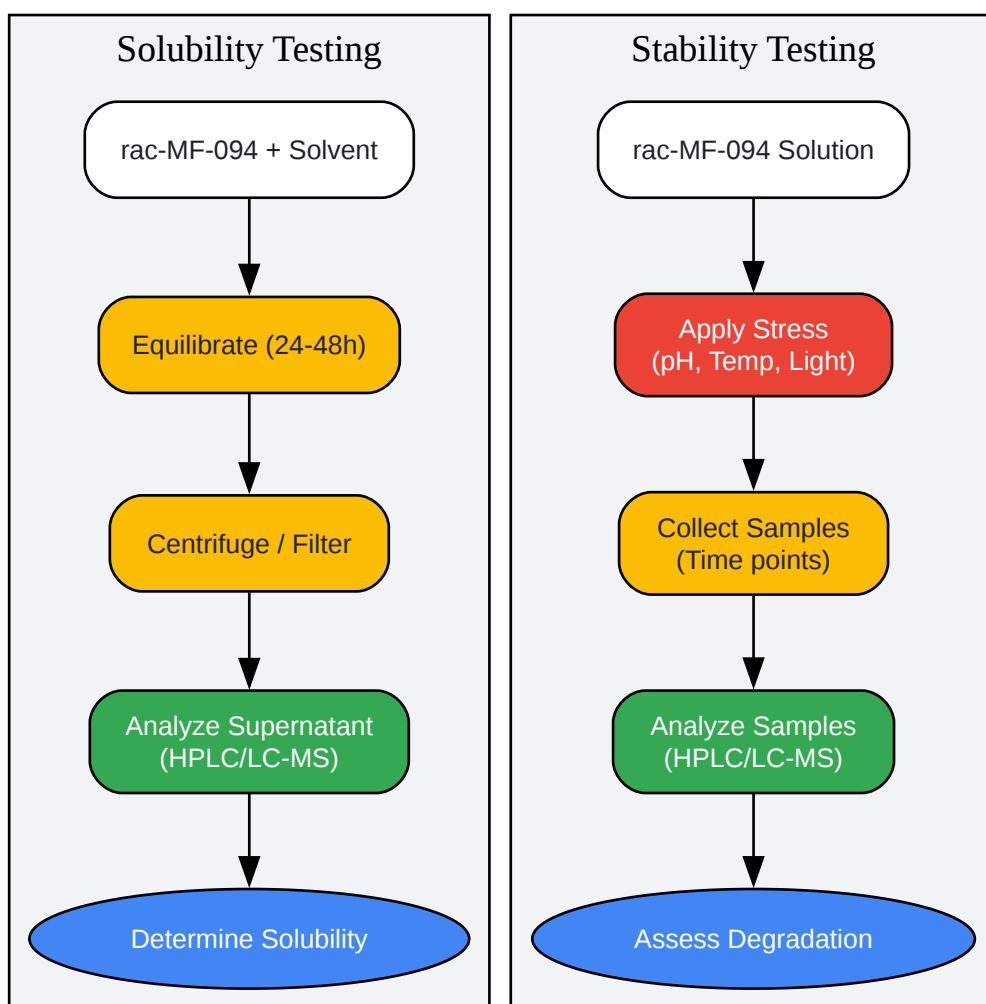
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Caption: USP30 antagonizes Parkin-mediated mitophagy.



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Caption: USP30 activates the NLRP3 inflammasome.



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